molecular formula C20H13Cl2N3O3 B11512067 N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide

Cat. No.: B11512067
M. Wt: 414.2 g/mol
InChI Key: ZPPBZABRRVSGCJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a complex organic compound that belongs to the class of chromeno[4,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrimidine ring, and substituted with a dichlorophenyl group and a propanamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-d]pyrimidine core. This can be achieved by cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid or triethyl orthoformate . The dichlorophenyl group is then introduced through a substitution reaction, followed by the addition of the propanamide group under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[4,3-d]pyrimidine derivatives and related heterocyclic compounds such as thieno[3,2-d]pyrimidines .

Uniqueness

N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide

InChI

InChI=1S/C20H13Cl2N3O3/c1-2-15(26)23-19-16-17(11-5-3-4-6-14(11)28-20(16)27)24-18(25-19)10-7-8-12(21)13(22)9-10/h3-9H,2H2,1H3,(H,23,24,25,26)

InChI Key

ZPPBZABRRVSGCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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